molecular formula C9H10O2 B1610262 Chroman-2-ol CAS No. 32560-26-2

Chroman-2-ol

Cat. No.: B1610262
CAS No.: 32560-26-2
M. Wt: 150.17 g/mol
InChI Key: FVOOPOSZDXPIMS-UHFFFAOYSA-N
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Description

Chroman-2-ol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Chroman-2-ol in laboratory settings?

this compound is typically synthesized via domino reactions catalyzed by organocatalysts. A representative method involves reacting aldehydes with boronic acids in the presence of diethylamine, followed by purification via flash column chromatography. For example, (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde and styrylboronic acid yield 6-chloro-4-(2-phenylethenyl)this compound after oxidation with PCC (pyridinium chlorochromate) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., CH₂Cl₂) for oxidation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming stereochemistry and purity. Mass spectrometry (MS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups. For example, the screw-boat conformation of the chromane ring system was confirmed using X-ray crystallography in one study . Researchers should cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers ensure reproducibility of this compound synthesis across different laboratories?

Detailed experimental protocols must include exact molar ratios, catalyst loading, and purification conditions. For instance, PCC oxidation of this compound derivatives requires strict stoichiometric control (e.g., 3.0 equiv. PCC) and reaction monitoring via TLC . Sharing raw data (e.g., NMR spectra, crystallographic files) in supplementary materials enhances reproducibility, as emphasized by guidelines for academic journals .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during this compound synthesis?

Discrepancies in enantioselectivity or diastereomer ratios often arise from catalyst-substrate mismatches or solvent effects. A systematic approach involves:

  • Iterative screening of modular organocatalysts to optimize stereochemical control .
  • Cross-validation using chiral HPLC or X-ray crystallography to confirm absolute configurations .
  • Contradiction analysis by isolating principal variables (e.g., temperature, solvent polarity) and applying hypothesis-testing frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) .

Q. How can computational modeling predict this compound reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving this compound. For example, predicting the regioselectivity of oxidation or cyclization steps requires analyzing frontier molecular orbitals (FMOs) and charge distribution . Researchers should validate models against experimental data (e.g., kinetic studies) and disclose computational parameters (basis sets, solvation models) for transparency .

Q. What methodologies address stability challenges in this compound under varying pH and temperature conditions?

Accelerated stability studies using HPLC or UV-Vis spectroscopy can track degradation products. For instance, this compound derivatives may undergo hydrolysis under acidic conditions, necessitating pH-controlled storage. Experimental designs should include:

  • Control groups (e.g., inert atmospheres, desiccants) to isolate degradation pathways.
  • Statistical analysis (e.g., Arrhenius plots) to extrapolate shelf-life data .

Q. How do researchers balance mechanistic studies with practical synthetic goals for this compound derivatives?

Hybrid methodologies combine kinetic experiments (e.g., Eyring analysis) with synthetic utility assessments. For example, studying the domino reaction mechanism via intermediate trapping (e.g., using quenching agents) can inform scalable protocols while retaining enantioselectivity . Journals like Beilstein Journal of Organic Chemistry prioritize studies that integrate mechanistic insights with preparative relevance .

Q. Methodological Frameworks

Q. What ethical and reporting standards apply to this compound research?

  • Data transparency : Raw spectra, crystallographic data, and computational inputs must be archived in repositories like Cambridge Structural Database (CSD) or Zenodo .
  • Ethical synthesis : Adhere to green chemistry principles (e.g., minimizing PCC usage due to toxicity) and disclose safety protocols for hazardous reagents .
  • Literature rigor : Cite primary sources (e.g., original synthetic procedures) over reviews, and avoid unreliable platforms like .

Q. How should researchers design comparative studies for this compound analogs?

Use "shell tables" to standardize variables:

VariableThis compound Analog AAnalog B
CatalystOrganocatalyst XMetal Y
SolventCH₂Cl₂THF
Enantioselectivity90% ee75% ee
This format aligns with IMRaD (Introduction, Methods, Results, Discussion) structures and facilitates meta-analyses .

Properties

CAS No.

32560-26-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-2-ol

InChI

InChI=1S/C9H10O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9-10H,5-6H2

InChI Key

FVOOPOSZDXPIMS-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2OC1O

Canonical SMILES

C1CC2=CC=CC=C2OC1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

12-Acetoxycalanolide A (2), [α]D =+20°, gave a parent ion by HREIMS at m/z 412.1825 daltons corresponding to a molecular formula of C24H28O6. Significant fragment ions were observed for M+ --CH3 (m/z 397, 41%) M+ --AcOH (m/z 352 30%) and M+ --AcOH--CH3 (m/z 337, 100%). The presence of an acetate group was suggested by a sharp 3H singlet in the 1H NMR spectrum at δ 2.10 and 13C NMR resonances at δ 21.2 (3H) and 170.7. The remaining 1H and 13C NMR signals for compound 2 were very similar to those recorded for calanolide A (1), except that the H12 resonance in compound 2 was shifted downfield to δ 5.97. This suggested that compound Z was the 12-acetoxy derivative of calanolide A (1). The J10-11 (6.5 Hz) and J11-12 (6.0 Hz) couplings in compound 2 supported a pseudoaxial orientation of the chromanol ring protons. The slightly diminished chromanol proton couplings in compound 2 conceivably resulted from a slight twisting of the flexible chromanol ring. Further evidence for the proposed substituent configuration was provided by difference nOe enhancements of 2% measured between H10 and H12.
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Synthesis routes and methods II

Procedure details

12-Acetoxycalanolide A (2), [α]D =+20°, gave a parent ion by HREIMS at m/z 412.1825 daltons corresponding to a molecular formula of C24H28O6. Significant fragment ions were observed for M+ --CH3 (m/z 397, 41%), M+ -AcOH (m/z 352, 30%) and M+ -AcOH--CH3 (m/z 337, 100%). The presence of an acetate group was suggested by a sharp 3H singlet in the 1H NMR spectrum at δ 2.10 and 13C NMR resonances at δ 21.2 (3H) and 170.7. The remaining 1H and 13C NMR signals for compound 2 were very similar to those recorded for calanolide A (1), except that the H12 resonance in compound 2 was shifted downfield to δ 5.97. This suggested that compound 2 was the 12-acetoxy derivative of calanolide A (1). The J10-11 (6.5 Hz) and J11-12 (6.0 Hz) couplings in compound 2 supported a pseudoaxial orientation of the chromanol ring protons. The slightly diminished chromanol proton couplings in compound 2 conceivably resulted from a slight twisting of the flexible chromanol ring. Further evidence for the proposed substituent configuration was provided by difference nOe enhancements of 2% measured between H10 and H12.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution was prepared by dissolving 10 g (0.054 mole) of 1-acetyl-2-naphthol, 6.6 g (0.06 mole) of norcamphor and 8.7 g (0.10 mole) of morpholine in 300 cc of toluene, and the solution was boiled for 5 hours and water was separated. After termination of the reaction. toluene was removed under reduced pressure, and the remaining chromanone compound was recrystallized from acetone, and the chromanon compound was dissolved in 200 cc of methanol and lithium aluminum hydride was added to the solution to form a chromanol compound. Then, 6.49 g of this chromanol compound was heated at 170° C. to 180° C. together with anhydrous copper sulfate in a carbon dioxide current for 10 minutes and the obtained brown viscous liquid was purified by the chromatography on silica gel to obtain 5.1 g of a chromene compound represented by the following formula: ##STR71##
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Synthesis routes and methods V

Procedure details

A solution was prepared by dissolving 10 g (0.054 mole) of 1-hydroxy-2-acetonaphthone, 8.29 g (0.06 mole) of bicyclo[3,3,1]nonan-9-one and 8 g (0.113 mole) of pyrrolidine in 300 cc of toluene, and the solution was boiled for 10 hours and water was separated. After termination of the reaction, toluene was removed under reduced pressure, and the remaining chromanone compound was crystallized with acetone. Then, the chromanone compound was dissolved in 200 cc of methanol and sodium boron hydride was gradually added to the solution to form a chromanol compound. Then, 7.47 g of this chromanol compound was heated at 150° C. to 160° C. together with 4.5 g of anhydrous copper sulfate in a carbon dioxide current for 10 minutes, and the obtained brown viscous liquid was purified by the chromatography on silica gel to obtain 6.9 g of a chromene compound represented by the following formula: ##STR161##
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10 g
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8.29 g
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300 mL
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